molecular formula C21H28Cl2O3 B13406236 17beta-Dichloroacetoxyandrost-4-en-3-one CAS No. 7768-48-1

17beta-Dichloroacetoxyandrost-4-en-3-one

Katalognummer: B13406236
CAS-Nummer: 7768-48-1
Molekulargewicht: 399.3 g/mol
InChI-Schlüssel: JPTSHJNSSYTFFZ-KZVLABISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17beta-Dichloroacetoxyandrost-4-en-3-one is a synthetic steroid compound It belongs to the class of androstane steroids, which are characterized by their four-ring structure

Vorbereitungsmethoden

The synthesis of 17beta-Dichloroacetoxyandrost-4-en-3-one typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

    Acetylation: Introduction of acetoxy groups at specific positions on the steroid backbone.

    Chlorination: Addition of chlorine atoms to the molecule, often using reagents like thionyl chloride or phosphorus pentachloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve large-scale synthesis using similar steps but optimized for efficiency and yield.

Analyse Chemischer Reaktionen

17beta-Dichloroacetoxyandrost-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, typically using hydrogen gas and a metal catalyst.

    Substitution: Chlorine atoms can be substituted with other groups using nucleophilic substitution reactions, often with reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

17beta-Dichloroacetoxyandrost-4-en-3-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other steroid derivatives.

    Biology: Researchers study its effects on cellular processes and its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anabolic properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 17beta-Dichloroacetoxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved may include the regulation of protein synthesis and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

17beta-Dichloroacetoxyandrost-4-en-3-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific chlorination and acetylation pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

7768-48-1

Molekularformel

C21H28Cl2O3

Molekulargewicht

399.3 g/mol

IUPAC-Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2-dichloroacetate

InChI

InChI=1S/C21H28Cl2O3/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(26-19(25)18(22)23)21(15,2)10-8-16(14)20/h11,14-18H,3-10H2,1-2H3/t14-,15-,16-,17-,20-,21-/m0/s1

InChI-Schlüssel

JPTSHJNSSYTFFZ-KZVLABISSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(Cl)Cl)CCC4=CC(=O)CC[C@]34C

Kanonische SMILES

CC12CCC3C(C1CCC2OC(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.